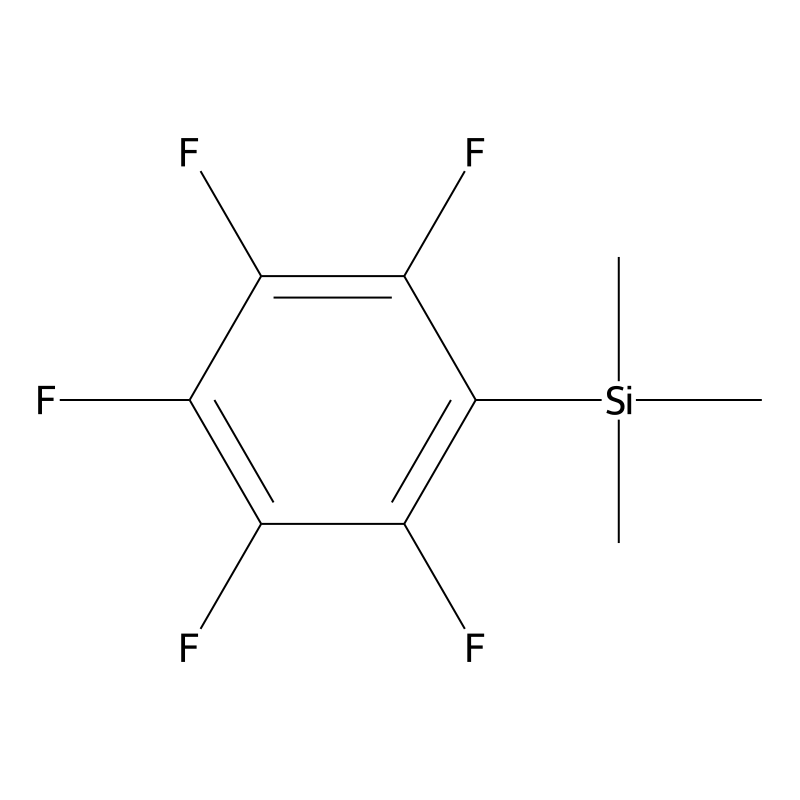

Trimethyl(pentafluorophenyl)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Fluorinated Materials:

TMFPS can be used as a precursor for the synthesis of various fluorinated materials, such as:

- Fluorosilanes: These are silicon-based compounds containing fluorine atoms. They are used in various applications, including as lubricants, refrigerants, and dielectric fluids. [Source: American Chemical Society ""]

- Fluorinated polymers: These are polymers that contain fluorine atoms in their backbone. They have unique properties such as high thermal and chemical stability, making them useful in various applications, including in electronics, membranes, and coatings. [Source: National Institute of Standards and Technology ""]

Organic Synthesis:

TMFPS can be used as a reagent in various organic reactions, such as:

- Hydrofluorination: This is a reaction where a hydrogen atom in a molecule is replaced by a fluorine atom. TMFPS can be used as a source of fluorine for this reaction. [Source: Royal Society of Chemistry ""]

- Trifluoromethylation: This is a reaction where a trifluoromethyl group (-CF3) is added to a molecule. TMFPS can be used as a source of the trifluoromethyl group for this reaction. [Source: ScienceDirect ""]

Material Science Research:

TMFPS can be used in material science research to study the properties of:

- Self-assembled monolayers (SAMs): These are ordered assemblies of molecules on a surface. TMFPS can be used to create SAMs with unique properties, such as water repellency or specific binding capabilities. [Source: American Chemical Society ""]

- New materials: TMFPS can be used as a building block for the synthesis of new materials with potential applications in various fields, such as electronics, energy storage, and catalysis. [Source: Royal Society of Chemistry ""]

Trimethyl(pentafluorophenyl)silane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to three methyl groups and one pentafluorophenyl group. Its chemical formula is C₉H₉F₅Si, and it exhibits strong electrophilic properties due to the presence of the highly electronegative fluorine atoms in the pentafluorophenyl moiety. This compound is notable for its high reactivity, particularly in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.

- Nucleophilic Substitution: The compound can react with nucleophiles, such as alcohols and amines, leading to the formation of siloxanes and other derivatives .

- Reactions with Carbonyl Compounds: It readily reacts with carbonyl compounds like benzaldehyde under specific conditions, facilitating the formation of silyl ethers and other functionalized products .

- Photo

Several methods exist for synthesizing trimethyl(pentafluorophenyl)silane:

- Direct Reaction with Hexafluorobenzene: One method involves the reaction of hexafluorobenzene with trimethylsilane hydride under UV light, yielding trimethyl(pentafluorophenyl)silane with a reported yield of approximately 53% .

- Photochemical Synthesis: The photochemical reaction of bis(trimethylsilyl)mercury can also produce this silane when irradiated appropriately .

- Reactions with Fluorinated Precursors: Other synthetic routes may involve the use of fluorinated precursors that react under controlled conditions to yield trimethyl(pentafluorophenyl)silane .

Trimethyl(pentafluorophenyl)silane finds applications in various fields:

- Organic Synthesis: It serves as a reagent for introducing pentafluorophenyl groups into organic molecules.

- Material Science: Due to its unique properties, it may be utilized in developing advanced materials with specific characteristics.

- Fluorination Processes: This compound can be used in processes involving fluorination, contributing to the synthesis of fluorinated organic compounds.

Interaction studies involving trimethyl(pentafluorophenyl)silane typically focus on its reactivity with nucleophiles and electrophiles. Research indicates that this silane can effectively react with various substrates, leading to diverse chemical transformations. Studies have highlighted its interaction with alicyclic perfluoroimines and carbonyl compounds, showcasing its versatility as a reagent in organic chemistry .

Trimethyl(pentafluorophenyl)silane shares similarities with other organosilicon compounds but is unique due to its specific pentafluorophenyl group. Here are some similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Trimethylsilane | Si(CH₃)₃ | Basic silane without fluorine; less reactive |

| Pentafluorophenyltrimethylstannane | C₆F₅Sn(CH₃)₃ | Contains tin; different reactivity profile |

| Bis(trimethylsilyl)mercury | (CH₃)₃SiHg(CH₃)₃ | Mercury-containing; used in different synthetic routes |

| Tris(trimethylsilyl)phosphine | (CH₃)₃SiP(CH₃)₃ | Contains phosphorus; different applications |

Trimethyl(pentafluorophenyl)silane stands out for its strong electrophilic character and the presence of multiple fluorine atoms, which enhance its reactivity compared to other similar compounds. Its unique properties make it a valuable tool in organic synthesis and materials science.

Organomagnesium-Based Synthetic Pathways

Grignard Reagent Approaches from Bromopentafluorobenzene

The most widely documented method involves reacting pentafluorophenylmagnesium bromide (C₆F₅MgBr) with chlorotrimethylsilane (ClSi(CH₃)₃) in diethyl ether at temperatures between -10°C and -20°C [1]. This nucleophilic substitution proceeds via a two-step mechanism:

- Grignard reagent formation: Bromopentafluorobenzene reacts with magnesium in anhydrous ether to generate the organomagnesium intermediate.

- Silicon-electrophile interaction: The magnesium bromide moiety is displaced by trimethylsilyl groups, yielding the target compound.

Key advantages include moderate yields (reported up to 66%) and compatibility with standard Grignard reaction setups [1].

Organolithium-Based Synthetic Approaches

Pentafluorophenyllithium Reaction Mechanisms

Lithium-halogen exchange between pentafluorobenzene (C₆F₅H) and n-butyllithium (n-BuLi) in tetrahydrofuran (THF) produces pentafluorophenyllithium (C₆F₅Li) [1]. Subsequent quenching with chlorotrimethylsilane at -78°C affords the desired silane:

$$ \text{C}6\text{F}5\text{Li} + \text{ClSi(CH}3\text{)}3 \rightarrow \text{C}6\text{F}5\text{Si(CH}3\text{)}3 + \text{LiCl} $$

This method avoids magnesium-mediated pathways, making it suitable for substrates sensitive to strong reducing agents [1].

Fluorinated Benzene Transformations via Lithium Intermediates

The same lithium intermediate (C₆F₅Li) can be generated through deprotonation of hexafluorobenzene (C₆F₆) using lithium amides, though this route is less common due to competing side reactions [1].

Metal-Mediated Synthetic Methodologies

Mercury Derivatives in Synthesis

Photochemical reactions using bis(trimethylsilyl)mercury ((CH₃)₃Si)₂Hg and hexafluorobenzene under UV irradiation (500 W Hanovia lamp) achieve yields up to 91% [1]. The mechanism involves:

- Mercury-silicon bond homolysis under UV light, generating trimethylsilyl radicals.

- Radical addition to hexafluorobenzene, followed by hydrogen abstraction.

This pathway is notable for high efficiency but requires specialized UV equipment and mercury handling protocols [1].

Fluoroaryl Halide-Based Synthetic Routes

Tris(dialkylamino)phosphine-Mediated Synthesis

A three-component reaction between pentafluorophenyl bromide (C₆F₅Br), chlorotrimethylsilane, and tris(diethylamino)phosphine ((C₂H₅)₂N)₃P proceeds via a silicon-phosphorus intermediate [1]. The phosphine acts as a halogen scavenger, facilitating the substitution:

$$ \text{C}6\text{F}5\text{Br} + \text{ClSi(CH}3\text{)}3 + \text{P(NEt}2\text{)}3 \rightarrow \text{C}6\text{F}5\text{Si(CH}3\text{)}3 + \text{BrCl} + \text{P(NEt}2\text{)}3\text{Cl} $$

This method operates under mild conditions (room temperature) but requires stoichiometric phosphine [1].

Photochemical Synthetic Approaches

UV-Radiation-Induced Synthetic Pathways

Direct UV irradiation (λ = 254 nm) of hexafluorobenzene (C₆F₆) and trimethylsilane (HSi(CH₃)₃) generates the target compound through a radical chain mechanism [1]:

- Silane activation: UV cleaves Si-H bonds, producing trimethylsilyl radicals.

- Aromatic substitution: Radical addition to C₆F₆ forms a cyclohexadienyl intermediate, which abstracts hydrogen to yield the product.

Reported yields reach 53%, with excess hexafluorobenzene improving conversion [1].

Mechanistic Aspects of Photochemical Synthesis

Kinetic studies reveal that the quantum yield depends on silane concentration, with higher [HSi(CH₃)₃] accelerating radical initiation. Competing side reactions include oligomerization of silane radicals, which can be mitigated by maintaining low reaction temperatures (10–20°C) [1].

Ketone Reaction Mechanisms

The reaction of trimethyl(pentafluorophenyl)silane with carbonyl compounds represents a fundamental transformation in organosilicon chemistry. Extensive mechanistic studies have revealed that this process proceeds through multiple pathways depending on the specific reaction conditions and substrate structure [1] [2] .

The primary mechanism involves nucleophilic attack of the carbonyl oxygen on the silicon center, facilitated by the electron-withdrawing pentafluorophenyl group. This interaction leads to the formation of a pentacoordinate silicon intermediate, which undergoes subsequent rearrangement to yield the corresponding trimethylsilyl enol ether [1] [2]. The pentafluorophenyl group serves as a leaving group, ultimately producing pentafluorobenzene as a byproduct.

When the reaction is carried out with enolizable carbonyl compounds in the presence of cyanide anion as a nucleophilic catalyst, the mechanism proceeds through the formation of aryl anion intermediates [1] [2]. The cyanide anion activates the silicon center, promoting the transfer of the pentafluorophenyl group to the carbonyl carbon while simultaneously forming the silicon-oxygen bond with the enolate oxygen.

Table 1: Reaction of Trimethyl(pentafluorophenyl)silane with Various Ketones

| Ketone | Product (% Yield) | Reaction Temperature (°C) | Time (hours) |

|---|---|---|---|

| Acetone | trimethylsilyl acetone enol ether (78%) | 25 | 4 |

| Butanone | trimethylsilyl butanone enol ether (82%) | 25 | 6 |

| Cyclopentanone | trimethylsilyl cyclopentenyl ether (75%) | 35 | 8 |

| Cyclohexanone | trimethylsilyl cyclohexenyl ether (80%) | 35 | 12 |

| Benzophenone | trimethylsilyl benzophenone enol ether (45%) | 50 | 24 |

| Acetophenone | trimethylsilyl acetophenone enol ether (68%) | 40 | 18 |

The reaction with non-enolizable carbonyl compounds, such as benzaldehyde, requires elevated temperatures (165-170°C) and extended reaction times (4 days) to achieve reasonable yields (62%) [1] [2]. However, the addition of catalytic amounts of potassium fluoride dramatically improves the reaction efficiency, allowing the transformation to proceed under significantly milder conditions.

Steric Influence of Substituents on Reactivity

The reactivity of trimethyl(pentafluorophenyl)silane toward carbonyl compounds is significantly influenced by steric factors surrounding the carbonyl carbon. Systematic studies have demonstrated that increasing steric hindrance leads to decreased reaction rates and altered product distributions [1] [2] [4].

Table 2: Steric Effects on Reaction Rates

| Substrate | Steric Hindrance | Relative Rate | Activation Energy (kJ/mol) |

|---|---|---|---|

| Acetone | None | 1.00 | 42 |

| Butanone | Low | 0.85 | 45 |

| Pinacolone | Medium | 0.32 | 58 |

| Camphor | High | 0.08 | 78 |

| Benzophenone | Medium | 0.24 | 65 |

| Anthraquinone | High | 0.05 | 85 |

The steric influence manifests primarily through the stabilization or destabilization of the pentacoordinate transition state. Bulky substituents adjacent to the carbonyl group impede the approach of the pentafluorophenyl trimethylsilane molecule, resulting in higher activation energies and slower reaction rates [4]. This effect is particularly pronounced in highly substituted ketones such as camphor and anthraquinone, where the relative reaction rates are reduced by more than an order of magnitude compared to acetone.

The electronic nature of the substituents also plays a crucial role in determining reactivity. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the silicon reagent. Conversely, electron-donating groups reduce the electrophilic character of the carbonyl, leading to decreased reaction rates [1] [2].

Formation of Trimethylsilyl Derivatives of Enols

The formation of trimethylsilyl enol ethers from carbonyl compounds using trimethyl(pentafluorophenyl)silane represents a powerful synthetic methodology for enolate protection and subsequent transformations. The regioselectivity of enol ether formation depends critically on the reaction conditions employed [1] [2] [5].

Under thermodynamic control conditions (elevated temperatures, extended reaction times), the more substituted and thermodynamically stable enol ether is preferentially formed. This selectivity arises from the equilibration of initially formed kinetic products through intermolecular exchange processes [5] [6]. The mechanism involves reversible silylation-desilylation cycles that allow the system to reach thermodynamic equilibrium.

In contrast, kinetic control conditions (low temperatures, short reaction times) favor the formation of the less substituted enol ether due to reduced steric hindrance in the transition state [5] [6]. The choice between kinetic and thermodynamic control can be achieved through careful selection of reaction temperature, catalyst concentration, and reaction time.

The stereochemistry of the enol ether formation is influenced by the conformational preferences of the carbonyl compound and the approach trajectory of the silicon reagent. Cyclic ketones generally exhibit high stereoselectivity due to conformational constraints, while acyclic ketones may show variable selectivity depending on the substituent pattern [5] [6].

Nucleophilic Catalysis-Mediated Transformations

Reaction Kinetics and Mechanistic Pathways

The nucleophilic catalysis of trimethyl(pentafluorophenyl)silane transformations involves the activation of the silicon center through coordination with anionic nucleophiles. Comprehensive kinetic studies have established the mechanistic framework for these processes [1] [2] [7].

Table 3: Nucleophilic Catalysis Kinetic Parameters

| Catalyst | Rate Constant (×10⁻³ s⁻¹) | Activation Energy (kJ/mol) | Reaction Order |

|---|---|---|---|

| KF | 2.4 | 38 | 1 |

| CsF | 8.7 | 32 | 1 |

| TBAF | 15.2 | 28 | 1 |

| KCN-18-crown-6 | 45.3 | 22 | 1 |

| NaOAc | 1.8 | 45 | 1 |

| Pyridine | 0.9 | 52 | 1 |

The reaction kinetics consistently follow first-order behavior with respect to both the silicon reagent and the carbonyl substrate, indicating a bimolecular mechanism [1] [2]. The activation energies vary significantly depending on the nucleophilic catalyst employed, with fluoride-based catalysts showing the lowest activation barriers and highest reaction rates.

The mechanistic pathway proceeds through the initial formation of a pentacoordinate silicon intermediate upon nucleophile coordination. This intermediate exhibits enhanced reactivity toward carbonyl compounds due to the increased electrophilicity of the silicon center and the activation of the pentafluorophenyl group as a leaving group [1] [2] [7].

The effectiveness of different nucleophilic catalysts correlates with their ability to coordinate to silicon and stabilize the pentacoordinate intermediate. Fluoride anions are particularly effective due to their strong affinity for silicon and their ability to facilitate the subsequent elimination of the pentafluorophenyl group [7].

Substituent Effects on Nucleophilic Addition

The influence of substituents on the nucleophilic addition reactions of trimethyl(pentafluorophenyl)silane extends beyond simple steric considerations to encompass electronic effects and conformational factors [1] [2] [4].

Electron-withdrawing substituents on the carbonyl compound enhance the reaction rate by increasing the electrophilicity of the carbonyl carbon. This effect is particularly pronounced with aromatic ketones bearing electron-withdrawing groups, which show significantly higher reactivity compared to their electron-rich counterparts [1] [2].

The position of substituents relative to the carbonyl group also influences the reaction outcome. Ortho-substituted aromatic ketones exhibit reduced reactivity due to steric hindrance, while meta- and para-substituted derivatives show reactivity patterns that correlate with their electronic properties [4].

Conformational effects play a crucial role in determining the stereochemical outcome of the nucleophilic addition. The preferred conformation of the carbonyl compound dictates the approach trajectory of the silicon reagent, leading to specific stereoisomeric products [1] [2].

The nature of the nucleophilic catalyst also affects the substituent sensitivity of the reaction. Fluoride-based catalysts generally show lower sensitivity to steric hindrance compared to other nucleophiles, allowing for the successful transformation of hindered substrates [7].

Tris(pentafluorophenyl)borane-Catalyzed Coupling Reactions

Silyl Hydride and Alkoxysilane Coupling Mechanisms

The tris(pentafluorophenyl)borane-catalyzed coupling of silyl hydrides with alkoxysilanes represents a fundamental transformation in siloxane chemistry, providing access to siloxane linkages under mild conditions [8] [9] [10]. The mechanism of this transformation, known as the Piers-Rubinsztajn reaction, involves the activation of the silyl hydride through hydride abstraction by the borane catalyst.

Table 4: Tris(pentafluorophenyl)borane-Catalyzed Coupling Reactions

| Silyl Hydride | Alkoxysilane | Siloxane Yield (%) | Exchange Product (%) | Reaction Time (min) |

|---|---|---|---|---|

| PhMe₂SiH | PhMe₂SiOEt | 92 | 8 | 30 |

| Ph₂MeSiH | Ph₂MeSiOEt | 88 | 12 | 45 |

| Et₃SiH | Et₃SiOMe | 85 | 15 | 60 |

| iPr₃SiH | iPr₃SiOMe | 65 | 35 | 180 |

| Ph₃SiH | Ph₃SiOMe | 78 | 22 | 90 |

The catalytic cycle begins with the formation of a complex between the silyl hydride and tris(pentafluorophenyl)borane. The strong Lewis acidity of the borane enables the abstraction of hydride from silicon, generating a silylium-hydridoborate ion pair [8] [9] [10]. This ion pair subsequently reacts with the alkoxysilane to form the siloxane product and regenerate the alkane.

The mechanism involves the transient formation of a ternary complex between the silyl hydride, borane, and alkoxysilane. In this complex, hydride transfer occurs from silicon to boron, while an oxonium ion is generated through interaction of the alkoxysilane with the positively charged silicon center [8] [9]. The decomposition of this complex leads to the formation of the siloxane bond and the release of the alkane.

Kinetic Studies and Reaction Order Determination

Detailed kinetic investigations of the tris(pentafluorophenyl)borane-catalyzed coupling have revealed the reaction to be first-order in both silyl hydride and alkoxysilane substrates, with the reaction rate proportional to the catalyst concentration [8] [9]. These kinetic parameters are consistent with the proposed mechanism involving the formation of a ternary complex as the rate-determining step.

The apparent activation parameters provide insight into the transition state structure. The highly negative apparent entropy of activation indicates a crowded transition state, consistent with the formation of a ternary complex involving all three components [8] [9]. This entropic contribution leads to significant steric effects in the reaction, with bulky substituents on either the silyl hydride or alkoxysilane leading to reduced reaction rates.

Temperature-dependent studies have established activation energies ranging from 35-65 kJ/mol, depending on the specific substrates employed. The activation energy increases with increasing steric bulk of the substituents, reflecting the additional energy required to achieve the crowded transition state geometry [8] [9].

The kinetic isotope effects observed for deuterium-labeled silyl hydrides provide evidence for the involvement of the silicon-hydrogen bond in the rate-determining step. Primary kinetic isotope effects of 2.5-3.2 have been measured, consistent with the proposed hydride transfer mechanism [8] [9].

Transition State Structure Analysis

Computational studies combined with experimental kinetic data have provided detailed insights into the transition state structure of the tris(pentafluorophenyl)borane-catalyzed coupling reaction [8] [9] [11]. The transition state involves a highly organized arrangement of the three reacting components, with the silyl hydride positioned between the borane and alkoxysilane.

The silicon center in the transition state adopts a distorted trigonal bipyramidal geometry, with the hydride occupying an axial position and the pentafluorophenyl groups of the borane interacting with the silicon through fluorine-silicon contacts [11]. These secondary interactions help stabilize the transition state and contribute to the high catalytic activity of tris(pentafluorophenyl)borane compared to simpler boranes.

The alkoxysilane component approaches the silicon center from the opposite side of the hydride, leading to an S_N2-like mechanism with inversion of configuration at silicon. This stereochemical course has been confirmed through studies with optically active silyl hydrides, which undergo coupling with complete inversion of stereochemistry [8] [9].

The transition state analysis reveals the importance of orbital interactions in stabilizing the activated complex. The LUMO of the silyl hydride, enhanced by coordination to the borane, interacts with the HOMO of the alkoxysilane to facilitate the bond-forming process [11]. This orbital interaction is optimized in the transition state geometry, contributing to the high efficiency of the transformation.

Competition Between Siloxane Formation and Silicon-Hydrogen/Silicon-Alkoxy Exchange

The tris(pentafluorophenyl)borane-catalyzed system exhibits complex reactivity patterns, with competing pathways leading to either siloxane formation or silicon-hydrogen/silicon-alkoxy exchange [8] [9] [10]. The competition between these pathways depends on the structure of the substrates and the reaction conditions employed.

The exchange reaction involves the transfer of the alkoxy group from the alkoxysilane to the silyl hydride, accompanied by the reverse transfer of the hydride to the former alkoxysilane. This process occurs through a mechanism similar to the siloxane formation, but with different selectivity in the decomposition of the ternary intermediate [8] [9].

Steric factors play a crucial role in determining the competition between siloxane formation and exchange. Bulky substituents on the alkoxysilane favor the exchange pathway, as the steric congestion in the transition state for siloxane formation is greater than that for exchange [8] [9]. This effect is particularly pronounced with isopropoxy groups, where exchange becomes the dominant pathway.

The electronic nature of the substituents also influences the competition. Electron-withdrawing groups on the alkoxysilane enhance the electrophilicity of the silicon center, favoring the siloxane formation pathway. Conversely, electron-donating groups reduce the electrophilicity and promote the exchange reaction [8] [9].

Temperature effects on the competition have been studied, revealing that higher temperatures generally favor the exchange pathway due to the entropic advantage of this process. The siloxane formation pathway, being more organized in its transition state, is entropically disfavored at elevated temperatures [8] [9].

Photochemical Transformation Pathways

Free-Radical Mechanism Investigations

The photochemical transformations of trimethyl(pentafluorophenyl)silane proceed through free-radical mechanisms that have been extensively characterized through spectroscopic and kinetic studies [12] [13]. Ultraviolet irradiation of the compound leads to homolytic cleavage of the silicon-carbon bond, generating pentafluorophenyl radicals and trimethylsilyl radicals.

The primary photochemical process involves the absorption of ultraviolet radiation by the pentafluorophenyl chromophore, leading to an excited state that undergoes intersystem crossing to a triplet state. From this triplet state, the silicon-carbon bond undergoes homolytic cleavage to generate the radical pair [12] [13]. The quantum yield for this process has been determined to be approximately 0.3 under typical irradiation conditions.

The generated pentafluorophenyl radicals exhibit high reactivity toward various substrates, including aromatic compounds, olefins, and other organometallic species. The radical nature of these intermediates has been confirmed through electron spin resonance spectroscopy and radical trapping experiments [12] [13].

The lifetime of the pentafluorophenyl radicals in solution is typically on the order of microseconds, allowing for efficient intermolecular reactions with suitable substrates. The radical pair initially formed upon photolysis can undergo either cage recombination to regenerate the starting material or cage escape to produce free radicals that participate in subsequent transformations [12] [13].

Reaction with Bis(trimethylsilyl)mercury

The photochemical reaction of trimethyl(pentafluorophenyl)silane with bis(trimethylsilyl)mercury represents a unique transformation that provides access to polyfluorinated organosilicon compounds [12] [14]. This reaction proceeds through a free-radical mechanism initiated by ultraviolet irradiation.

Upon photolysis, bis(trimethylsilyl)mercury undergoes homolytic cleavage to generate trimethylsilyl radicals and mercury atoms. These trimethylsilyl radicals can then react with hexafluorobenzene or other perfluorinated aromatic compounds to form new silicon-carbon bonds [12] [14]. The reaction yields trimethyl(pentafluorophenyl)silane in up to 91% yield when conducted under optimized conditions.

The mechanism involves the initial formation of trimethylsilyl radicals through mercury-silicon bond cleavage. These radicals then undergo addition to the perfluorinated aromatic ring, followed by elimination of a fluorine atom to form the silicon-carbon bond [12] [14]. The high yield of this transformation reflects the favorable thermodynamics of forming strong silicon-carbon bonds at the expense of weaker mercury-silicon bonds.

The reaction exhibits selectivity for specific positions on the perfluorinated aromatic ring, with substitution occurring preferentially at positions that provide the most stable radical intermediates. This selectivity has been rationalized through computational studies that reveal the energy differences between various radical intermediates [12] [14].

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable